Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))

D-Threose (~0.4 M aqueous solution) structure
95-43-2 structure
D-Threose (~0.4 M aqueous solution)
95-43-2
C4H8O4
120.103921890259
MFCD00043042
807231
24900449

D-Threose (~0.4 M aqueous solution) Properties

Names and Identifiers

    • (2S,3R)-2,3,4-Trihydroxybutanal
    • D-(-)-Threose
    • D-Threose
    • Butanal,2,3,4-trihydroxy-, (2S,3R)-
    • D -(-)-THREOSE SYRUP
    • D-(?)-Threose
    • (2S,3R)-2,3,4-Trihydroxybutanal (ACI)
    • Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)
    • Threose, D- (8CI)
    • D
    • (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;
    • DTXSID101017421
    • NS00078950
    • T3649
    • UNII-B74AT64234
    • YTBSYETUWUMLBZ-QWWZWVQMSA-N
    • 4EHO9A06LX
    • D-THREOSE [MI]
    • Q423233
    • Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-
    • Threose, DL-
    • B74AT64234
    • AKOS015905458
    • Butanal, 2,3,4-trihydroxy-, (2S,3R)-
    • 95-43-2
    • D-Threo-tetrose
    • DL-Threose
    • (2S,3R)-2,3,4-trihydroxybutanal
    • J-200001
    • 29884-64-8
    • 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3
    • BS-33313
    • GEO-04658
    • CHEBI:28587
    • Threose, (+/-)-
    • EINECS 202-418-0
    • SCHEMBL23308
    • D-Threose (~0.4 M aqueous solution)
    • NS00078801
    • (+/-)-Threose
    • Threose, D-
    • Threose
    • UNII-4EHO9A06LX
    • +Expand
    • MFCD00043042
    • YTBSYETUWUMLBZ-QWWZWVQMSA-N
    • 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
    • [C@@H](O)(CO)[C@H](O)C=O

Computed Properties

  • 120.042
  • 3
  • 4
  • 3
  • 120.042
  • 8
  • 84.1
  • 0
  • 2
  • 1
  • 0
  • 0
  • 1
  • -1.9
  • 0
  • 69.9

Experimental Properties

  • -1.94320
  • 69.92000
  • 9381
  • 1.4502 (estimate)
  • 144.07°C (rough estimate)
  • 130 ºC
  • 156.2°C
  • Deliquescent crystal, sweet in taste
  • Soluble in water, slightly soluble in alcohol, insoluble in ether and petroleum ether
  • D20 -12.3° (20 min, c = 4)
  • 1.0500 (rough estimate)

D-Threose (~0.4 M aqueous solution) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IJ56-50mg
Butanal, 2,3,4-trihydroxy-, (2S,3R)-
95-43-2 ≥90%
50mg
$166.00
A2B Chem LLC
AI63818-500mg
D-Threose
95-43-2
500mg
$238.00
Ambeed
A271343-1g
(2S,3R)-2,3,4-Trihydroxybutanal
95-43-2 95+%
1g
$373.0 2024-08-02
eNovation Chemicals LLC
Y1015350-1g
Butanal, 2,3,4-trihydroxy-, (2S,3R)-
95-43-2 97.0%
1g
$545 2022-09-11
Omicron Biochemicals
THR-001-0.50g
D-threose
95-43-2
0.50g
$185 2024-12-09
TRC
T405510-100mg
D-Threose (~0.4 M aqueous solution)
95-43-2
100mg
$ 207.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047226-100mg
(2S,3R)-2,3,4-Trihydroxybutanal
95-43-2 98%
100mg
¥1953 2023-04-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3649-200MG
D-Threose (~0.4 M aqueous solution)
95-43-2 97.0%(LC)
200MG
990CNY
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08956-0.1g
D-Threose (~0.4 M aqueous solution)
95-43-2 97%
0.1g
1275.00
SHENG KE LU SI SHENG WU JI SHU
sc-285394-250 mg
D-Threose,
95-43-2
250MG
¥1,504.00 2023-07-10

D-Threose (~0.4 M aqueous solution) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, rt
Reference
Asymmetric assembly of aldose carbohydrates from formaldehyde and glycolaldehyde by tandem biocatalytic aldol reactions
Szekrenyi, Anna; Garrabou, Xavier; Parella, Teodor; Joglar, Jesus; Bujons, Jordi; et al, Nature Chemistry, 2015, 7(9), 724-729

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, pH 7.7, rt
1.2 Reagents: Methanol
Reference
Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate Aldolase
Garrabou, Xavier; Castillo, Jose A.; Guerard-Helaine, Christine; Parella, Teodor; Joglar, Jesus; et al, Angewandte Chemie, 2009, 48(30), 5521-5525

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ;  overnight, rt
Reference
Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analogues
Guerard-Helaine, Christine; Legeret, Bertrand; Fernandes, Carlos; Prevot, Vanessa; Forano, Claude; et al, New Journal of Chemistry, 2011, 35(4), 776-779

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase
Reference
Engineering the Donor Selectivity of D-Fructose-6-Phosphate Aldolase for Biocatalytic Asymmetric Cross-Aldol Additions of Glycolaldehyde
Szekrenyi, Anna; Soler, Anna; Garrabou, Xavier; Guerard-Helaine, Christine; Parella, Teodor; et al, Chemistry - A European Journal, 2014, 20(39), 12572-12583

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: NAD Catalysts: L-Fucose dehydrogenase Solvents: Water ;  pH 8
Reference
Process for the production of 2,4-dihydroxybutyrate or L-threonine by use of a microbial metabolic pathway
, Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, pH 7, rt
Reference
Biocatalytic construction of quaternary centers by aldol addition of 3,3-disubstituted 2-oxoacid derivatives to aldehydes
Marin-Valls, Roser; Hernandez, Karel; Bolte, Michael ; Parella, Teodor ; Joglar, Jesus; et al, Journal of the American Chemical Society, 2020, 142(46), 19754-19762

Synthetic Circuit 7

Reaction Conditions
Reference
Silver(I) carbonate on celite
Fetizon, Marcel, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Platinum ,  Carbon
Reference
Selective Electrocatalytic Oxidation of Sorbitol to Fructose and Sorbose
Kwon, Youngkook; de Jong, Ed; van der Waal, Jan Kees; Koper, Marc T. M., ChemSusChem, 2015, 8(6), 970-973

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, pH 7.5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6, rt
Reference
Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketoses
Guerard-Helaine, C.; Debacker, M.; Clapes, P.; Szekrenyi, A.; Helaine, V.; et al, Green Chemistry, 2014, 16(3), 1109-1113

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  Oxalic acid ,  Lead tetraacetate
Reference
Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediate
Smith, Amos B. III; Sulikowski, Gary A.; Sulikowski, Michelle M.; Fujimoto, Katsumi, Journal of the American Chemical Society, 1992, 114(7), 2567-76

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxide
Lopez Sastre, J. A.; Sanz Tejedor, A.; Rodriguez Amo, J. F.; Molina Molina, J.; Izquierdo Cubero, I., Anales de Quimica, 1986, 82(2), 140-3

Synthetic Circuit 12

Reaction Conditions
Reference
Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds
Concia, Alda Lisa; Lozano, Carles; Castillo, Jose A.; Parella, Teodor; Joglar, Jesus; et al, Chemistry - A European Journal, 2009, 15(15), 3808-3816

Synthetic Circuit 14

Reaction Conditions
Reference
Process for the production of an aldose derivative
, European Patent Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threose
Sala, L. F.; Fernandez Cirelli, A.; De Lederkremer, R. M., Anales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63

Synthetic Circuit 16

Reaction Conditions
Reference
Use of a Grignard reagent to lengthen a triose carbon chain
Walton, Donald J., Canadian Journal of Chemistry, 1967, 45(23), 2921-5

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Ammonium tungsten oxide Solvents: Water ;  30 s, 190 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Efficient Production of Biomass-Derived C4 Chiral Synthons in Aqueous Solution
Lin, Shaoying; Guo, Xiao; Qin, Kai; Feng, Lei; Zhang, Yahong ; et al, ChemCatChem, 2017, 9(22), 4179-4184

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: L-Hydroxyproline Solvents: Water ;  16 h, rt
Reference
Amino acid catalyzed neogenesis of carbohydrates: A plausible ancient transformation
Cordova, Armando; Ibrahem, Ismail; Casas, Jesus; Sunden, Henrik; Engqvist, Magnus; et al, Chemistry - A European Journal, 2005, 11(16), 4772-4784

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water
Reference
Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldoses
Konigstein, J.; Bilik, V., Chemical Papers, 1992, 46(4), 257-60

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: 2882064-88-0 (Zn-complexes) ;  2 h, rt
Reference
Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalyst
Yang, Junxia; Fang, Xu; Ren, Guoqing; Yu, Tie, New Journal of Chemistry, 2023, 47(2), 558-562

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Water ;  48 h, rt
Reference
Catalytic Gels for a Prebiotically Relevant Asymmetric Aldol Reaction in Water: From Organocatalyst Design to Hydrogel Discovery and Back Again
Hawkins, Kirsten; Patterson, Anna K.; Clarke, Paul A.; Smith, David K., Journal of the American Chemical Society, 2020, 142(9), 4379-4389

D-Threose (~0.4 M aqueous solution) Raw materials

D-Threose (~0.4 M aqueous solution) Preparation Products

D-Threose (~0.4 M aqueous solution) Suppliers

Shanghai HuicH Biotech Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-43-2)
WEN JUN
18018625233
wen.jun@e-biochem.com
Anpel
Audited Supplier Audited Supplier
(CAS:95-43-2)
AN PU SHI YAN
15618996369
shanpel@anpel.com.cn

D-Threose (~0.4 M aqueous solution) Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)
A1211779
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